molecular formula C27H44O3 B12402340 (E)-1|A,25-Dihydroxyprevitamin D3

(E)-1|A,25-Dihydroxyprevitamin D3

Cat. No.: B12402340
M. Wt: 416.6 g/mol
InChI Key: DOIZGAFWGREMOD-TUQZFXKMSA-N
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Description

(E)-1|A,25-Dihydroxyprevitamin D3 is a biologically active form of vitamin D3. It plays a crucial role in calcium homeostasis and bone mineralization. This compound is also known for its significant effects on the immune system and various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1|A,25-Dihydroxyprevitamin D3 involves multiple steps, starting from 7-dehydrocholesterol. The process includes photochemical conversion under UV light to form previtamin D3, followed by thermal isomerization to vitamin D3. The final steps involve hydroxylation reactions in the liver and kidneys to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale photochemical reactors for the initial conversion of 7-dehydrocholesterol. The subsequent hydroxylation steps are carried out using bioreactors with specific enzymes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(E)-1|A,25-Dihydroxyprevitamin D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound, which have different biological activities .

Scientific Research Applications

(E)-1|A,25-Dihydroxyprevitamin D3 has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other vitamin D analogs.

    Biology: Studied for its role in regulating gene expression and cellular differentiation.

    Medicine: Investigated for its potential in treating diseases like osteoporosis, cancer, and autoimmune disorders.

    Industry: Used in the formulation of dietary supplements and fortified foods .

Mechanism of Action

(E)-1|A,25-Dihydroxyprevitamin D3 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of various genes. This binding leads to the activation or repression of target genes involved in calcium absorption, immune response, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1|A,25-Dihydroxyprevitamin D3 is unique due to its specific configuration and high biological activity. It is particularly effective in modulating immune responses and regulating calcium homeostasis, making it a valuable compound in both research and clinical settings .

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(1R,3S)-5-[(E)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10+/t18-,22-,23-,24+,25+,27-/m1/s1

InChI Key

DOIZGAFWGREMOD-TUQZFXKMSA-N

Isomeric SMILES

CC1=C(C[C@H](C[C@@H]1O)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C

Canonical SMILES

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C

Origin of Product

United States

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